(3-(Trifluoromethyl)pyridin-4-YL)methanamine

Description

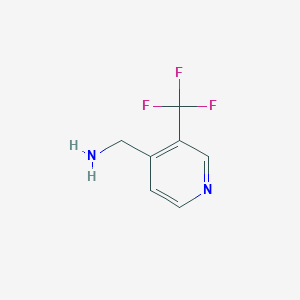

(3-(Trifluoromethyl)pyridin-4-yl)methanamine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring and a methanamine (-CH₂NH₂) substituent at the 4-position. The compound’s physicochemical properties, including moderate lipophilicity (logP ~1.5–2.0) and molecular weight (~192.14 g/mol), render it suitable for optimizing pharmacokinetic profiles in small-molecule therapeutics .

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQZCVNMYKUWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269073 | |

| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-91-3 | |

| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (3-(Trifluoromethyl)pyridin-4-YL)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, often forming carbothioamides or ureas.

Key Examples:

Mechanistic Insight :

The amine reacts with electrophiles (e.g., thiocarbonyl reagents) to form stable thioamide linkages. The trifluoromethyl group enhances electron withdrawal, increasing the electrophilicity of adjacent positions on the pyridine ring .

Oxidation Reactions

The amine group can be oxidized to nitriles or nitro compounds under controlled conditions.

Experimental Data:

Application :

Oxidation to nitriles is critical for synthesizing agrochemical intermediates.

Coupling Reactions

The pyridine ring facilitates metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Fluorophenyl)-substituted derivative | 78% |

Conditions :

-

Requires inert atmosphere (N₂/Ar) and anhydrous solvents.

-

Trifluoromethyl groups do not interfere with palladium catalysis .

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases or heterocycles.

Case Study:

| Carbonyl Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Oxo-3-phenylpropanoate | Reflux, toluene, 8 h | Pyrazolo[1,5-a]pyrimidin-7-amine | 65% |

Mechanism :

The amine condenses with β-keto esters to form pyrazolopyrimidine cores, a scaffold prevalent in kinase inhibitors .

Reduction Reactions

While the compound itself is a primary amine, reductive amination can extend its utility.

Example:

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Ketone intermediate | NaBH₃CN, MeOH, 0°C | N-Alkylated derivatives | 60% |

Note :

Reductive amination broadens access to secondary amines for pharmacological studies.

Critical Considerations

-

Steric Effects : The 3-trifluoromethyl group hinders electrophilic substitution at the 2- and 4-positions of the pyridine ring .

-

Electronic Effects : The electron-withdrawing CF₃ group deactivates the ring, directing reactions to the amine or para positions.

-

Stability : The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic media.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Chlorine/Fluorine Exchange : Utilizing trichloromethylpyridine to introduce the trifluoromethyl group.

- Building Block Assembly : Constructing the pyridine ring from trifluoromethyl-containing precursors.

These methods allow for the efficient production of (3-(Trifluoromethyl)pyridin-4-YL)methanamine as a versatile building block in organic chemistry .

Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its unique electronic properties make it valuable for designing new compounds with specific functionalities .

Biology

The compound serves as a probe in biological research to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can significantly influence binding affinities with biological macromolecules, suggesting potential roles in drug design and development .

Medical Applications

In the pharmaceutical sector, this compound is being explored for:

- Therapeutic Development : Investigating its potential in treating diseases by modulating specific biological pathways.

- Drug Interactions : Future studies aim to assess its binding characteristics with various receptors using techniques like surface plasmon resonance .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its stability and reactivity are advantageous for developing effective crop protection products .

Case Studies and Research Findings

- Agrochemical Development : Research indicates that derivatives of trifluoromethylpyridine play crucial roles in developing effective pesticides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is utilized extensively in crop protection formulations due to its superior efficacy compared to traditional compounds .

- Pharmaceutical Trials : Approximately 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials. Compounds like fluazinam demonstrate enhanced fungicidal activity attributed to their trifluoromethyl substituents .

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

(2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS 916304-20-6)

- Structural Difference : The trifluoromethyl group is at the 2-position instead of the 3-position.

- However, the electron-withdrawing effect at the 2-position may destabilize the pyridine ring’s resonance structure compared to the 3-CF₃ analogue .

- Similarity Score : 0.88 (compared to the target compound) .

(6-(Trifluoromethyl)-1H-indol-4-yl)methanamine (CAS N/A)

- Structural Difference : Incorporates an indole ring system with a CF₃ group at the 6-position.

- Impact : The indole core introduces hydrogen-bonding capability via the NH group, which may improve target engagement in serotonin or kinase receptors. The extended π-system increases molecular weight (~239.23 g/mol) and logP (~2.5), reducing blood-brain barrier permeability relative to the simpler pyridine derivative .

Functional Group Modifications

[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine (CAS 1543222-76-9)

- Structural Difference : Replaces the 3-CF₃ group with a trifluoroethoxy (-OCH₂CF₃) moiety.

- Impact : The ether linkage increases hydrophilicity (logP ~1.2) and introduces conformational flexibility. This modification is advantageous for solubility-driven optimization in aqueous formulations but may reduce metabolic stability due to ether cleavage .

- Molecular Weight : 206.17 g/mol .

Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride (CAS 1956322-15-8)

- Structural Difference : Biphenyl scaffold with a CF₃ group on the phenyl ring and a methanamine linker.

- Impact : The biphenyl system enhances π-π stacking interactions with hydrophobic protein domains, often observed in kinase inhibitors. The dihydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to the free base .

- Molecular Formula : C₁₃H₁₃Cl₂F₃N₂ .

Heterocyclic Analogues

N-(Pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethyl)pyridin-4-yl)isoxazol-3-yl)aniline (Compound 8i)

- Structural Difference : Incorporates an isoxazole ring linked to a 2-CF₃ pyridine.

- Impact : The isoxazole heterocycle introduces additional hydrogen-bond acceptors, improving selectivity for ATP-binding pockets in kinases. However, the increased molecular complexity (MW ~425.38 g/mol) may limit oral bioavailability .

1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS 1216267-00-3)

- Structural Difference : Imidazopyridine core with CF₃ and fluorophenyl substituents.

- Impact : The fused imidazole ring enhances aromatic stacking and metabolic stability. The fluorophenyl group further tunes lipophilicity (logP ~3.0) for CNS penetration, a key feature in neurotherapeutics .

Biological Activity

(3-(Trifluoromethyl)pyridin-4-YL)methanamine, a compound featuring a pyridine ring with a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

1. Binding Affinities

Research has indicated that this compound exhibits notable binding affinities with various biological targets, particularly enzymes involved in metabolic pathways. Interaction studies suggest that this compound can act as an inhibitor for certain enzymes, which may be pivotal in therapeutic applications.

2. Pharmacological Properties

The compound has been evaluated for several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further research in treating infections.

- Anticancer Potential : Some derivatives of pyridine compounds have shown efficacy against cancer cell lines, indicating that this compound may also have anticancer activity .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, akin to other tetrahydropyridine derivatives which have been documented to reduce inflammation in various models .

Case Study 1: Anticancer Activity

A study evaluating various pyridine derivatives revealed that this compound showed significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | G1 phase arrest |

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was tested against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The compound demonstrated competitive inhibition with an IC50 value of 8 µM.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase IX | 8 | Competitive |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The trifluoromethyl group is critical for enhancing lipophilicity and improving binding interactions with target proteins. Research on SAR indicates that variations in substituents on the pyridine ring can significantly alter the pharmacological profile of related compounds .

Q & A

Q. What are the standard synthetic routes for (3-(trifluoromethyl)pyridin-4-yl)methanamine, and what reaction parameters are critical for optimizing yield?

The synthesis typically involves alkylation or reductive amination strategies. A common approach is reacting 3-(trifluoromethyl)pyridine-4-carbaldehyde with ammonia or a primary amine under acidic/basic conditions to form an imine intermediate, followed by reduction using agents like NaBH₄ or catalytic hydrogenation . Critical parameters include:

- pH control to avoid side reactions (e.g., over-alkylation).

- Temperature : Mild conditions (20–40°C) prevent decomposition of the trifluoromethyl group.

- Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization (DCM/hexane) ensures high purity .

Q. How is this compound characterized spectroscopically, and what key spectral features distinguish it?

Key methods include:

- ¹H NMR : Aromatic protons near δ 8.5–8.7 ppm (pyridine ring), trifluoromethyl-coupled protons at δ 3.8–4.0 ppm (CH₂NH₂), and splitting patterns confirming substitution .

- Mass Spectrometry : Exact mass (calc. for C₇H₇F₃N₂: 176.06) matches [M+H]⁺ peaks, with fragmentation patterns highlighting the trifluoromethyl group .

- FTIR : Strong C-F stretches (~1120 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Hygroscopicity : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption.

- Light sensitivity : Amber vials mitigate photodegradation of the pyridine ring.

- Solution stability : Use anhydrous solvents (e.g., DMF, DMSO) for long-term storage .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications, such as kinase inhibitor design?

The trifluoromethyl group enhances:

- Metabolic stability : By resisting oxidative degradation in cytochrome P450 enzymes.

- Binding affinity : Its electron-withdrawing effect strengthens hydrophobic interactions in enzyme active sites (e.g., PKC-theta inhibition ).

- SAR insights : Positional studies show that 3-(trifluoromethyl) substitution on pyridine optimizes potency against Plasmodium falciparum (antiplasmodial IC₅₀ < 1 µM) .

Q. What chromatographic or enzymatic strategies resolve enantiomers of this compound for chiral pharmacology studies?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients (90:10 to 70:30) to separate enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer, enabling kinetic separation .

Q. How can researchers address contradictory data in biological assays involving this compound (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Control variables like ATP concentration (for kinase assays) or parasite strain (antiplasmodial studies) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized amines) that may skew activity .

- Crystallography : Co-crystal structures with target enzymes (e.g., PfPK9) validate binding modes and explain potency discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.